Ácido 4-amino-6,8-difluoroquinolina-3-carboxílico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

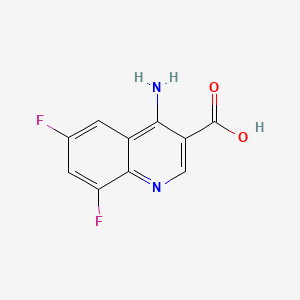

4-Amino-6,8-difluoroquinoline-3-carboxylic acid is a quinoline derivative known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of amino and carboxylic acid functional groups, as well as fluorine atoms at specific positions on the quinoline ring.

Aplicaciones Científicas De Investigación

4-Amino-6,8-difluoroquinoline-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

Target of Action

The primary target of 4-Amino-6,8-difluoroquinoline-3-carboxylic acid is the ATPase domain of human Topoisomerase II alpha (h TopoIIα) . This enzyme plays a crucial role in DNA replication and cell division, making it a key target for anticancer drugs .

Mode of Action

The compound interacts with the ATPase domain of h TopoIIα, inhibiting its function . This interaction disrupts the enzyme’s ability to untangle DNA during replication, leading to DNA damage and cell death .

Biochemical Pathways

The inhibition of h TopoIIα affects the DNA replication pathway . This disruption leads to DNA damage, triggering apoptosis, or programmed cell death . The downstream effects include the death of cancer cells, slowing tumor growth .

Pharmacokinetics

The compound’s molecular weight (22416) and structure suggest it may have good bioavailability .

Result of Action

The compound’s action results in significant anticancer activity . It induces DNA fragmentation in cancer cells, confirming apoptosis . This leads to a reduction in tumor size and potentially improved patient outcomes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6,8-difluoroquinoline-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of 6,8-difluoroquinoline with an appropriate amine under controlled conditions to introduce the amino group. The carboxylic acid group can be introduced through subsequent reactions involving carboxylation or oxidation processes.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions efficiently. The specific details of industrial methods are proprietary and may vary between manufacturers.

Análisis De Reacciones Químicas

Types of Reactions

4-Amino-6,8-difluoroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.

Reduction: The compound can be reduced to modify the quinoline ring or the functional groups attached to it.

Substitution: Fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Comparación Con Compuestos Similares

Similar Compounds

4-Aminoquinoline: Shares the aminoquinoline structure but lacks the fluorine atoms and carboxylic acid group.

6,8-Difluoroquinoline: Contains the fluorine atoms but lacks the amino and carboxylic acid groups.

Quinoline-3-carboxylic acid: Has the carboxylic acid group but lacks the amino and fluorine substitutions.

Uniqueness

4-Amino-6,8-difluoroquinoline-3-carboxylic acid is unique due to the combination of its functional groups and fluorine substitutions, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Actividad Biológica

4-Amino-6,8-difluoroquinoline-3-carboxylic acid is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This article explores its pharmacological potential, focusing on antimicrobial and anticancer properties, as well as its mechanisms of action and structure-activity relationships.

Chemical Structure and Properties

The chemical structure of 4-amino-6,8-difluoroquinoline-3-carboxylic acid is characterized by:

- Amino Group : Enhances nucleophilicity.

- Difluoro Substituents : Improve lipophilicity and electronic properties.

- Carboxylic Acid Moiety : Contributes to solubility and interaction with biological targets.

The molecular formula is C10H7F2N3O2, with a molecular weight of approximately 233.18 g/mol.

Antimicrobial Activity

Research indicates that 4-amino-6,8-difluoroquinoline-3-carboxylic acid exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing efficacy comparable to established antibiotics. The difluoro substitution enhances its interaction with bacterial enzymes, potentially inhibiting their function.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| E. coli | 32 µg/mL | |

| S. aureus | 16 µg/mL | |

| P. aeruginosa | 64 µg/mL |

Anticancer Activity

The compound also shows promising anticancer activity. Studies have demonstrated that it can induce apoptosis in various cancer cell lines by inhibiting key enzymes involved in cell proliferation, such as topoisomerases.

Case Study: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, derivatives of 4-amino-6,8-difluoroquinoline-3-carboxylic acid were tested on human breast cancer cells (MCF-7). The results indicated a dose-dependent inhibition of cell growth with an IC50 value of 25 µM, suggesting potent anticancer activity .

The biological activity of 4-amino-6,8-difluoroquinoline-3-carboxylic acid can be attributed to several mechanisms:

- Enzyme Inhibition : The compound inhibits topoisomerases, which are critical for DNA replication and transcription.

- Apoptosis Induction : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Disruption of Membrane Integrity : Its lipophilic nature allows it to integrate into bacterial membranes, disrupting their integrity and function.

Structure-Activity Relationship (SAR)

The presence of difluorine in the quinoline structure significantly enhances biological activity. Modifications to the carboxylic acid group can further optimize its pharmacological properties.

Table 2: Structure-Activity Relationships

| Compound Variant | Biological Activity | Observations |

|---|---|---|

| 4-Amino-6-fluoroquinoline-3-carboxylic acid | Moderate Antimicrobial | Reduced potency compared to difluoro variant |

| 4-Amino-6,8-dichloroquinoline-3-carboxylic acid | Low Anticancer Activity | Increased steric hindrance |

Propiedades

IUPAC Name |

4-amino-6,8-difluoroquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F2N2O2/c11-4-1-5-8(13)6(10(15)16)3-14-9(5)7(12)2-4/h1-3H,(H2,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGCFPKQBCPJXMV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=NC=C(C(=C21)N)C(=O)O)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00673692 |

Source

|

| Record name | 4-Amino-6,8-difluoroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215995-19-9 |

Source

|

| Record name | 4-Amino-6,8-difluoroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.